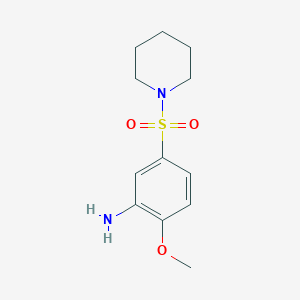

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine

CAS No.: 379255-14-8

Cat. No.: VC7666994

Molecular Formula: C12H18N2O3S

Molecular Weight: 270.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 379255-14-8 |

|---|---|

| Molecular Formula | C12H18N2O3S |

| Molecular Weight | 270.35 |

| IUPAC Name | 2-methoxy-5-piperidin-1-ylsulfonylaniline |

| Standard InChI | InChI=1S/C12H18N2O3S/c1-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |

| Standard InChI Key | CDLUSPMUARXZBB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (C₁₂H₁₈N₂O₃S) features:

-

Phenylamine core: A benzene ring with an amino group (-NH₂) at position 2 and a methoxy group (-OCH₃) at position 5.

-

Piperidine sulfonyl moiety: A sulfonamide group (-SO₂-) linked to a piperidine ring at position 5 of the benzene ring .

Table 1: Comparative Molecular Data for Sulfonamide Derivatives

*Calculated via PubChem’s molecular weight algorithm .

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks at ~3250 cm⁻¹ (N-H stretch), 1150–1300 cm⁻¹ (S=O asymmetric/symmetric stretches), and 1250 cm⁻¹ (C-O from methoxy) .

-

NMR:

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis parallels methods for analogous sulfonamides:

-

Starting Material: 2-Methoxyaniline.

-

Sulfonylation:

-

React with piperidine-1-sulfonyl chloride in dichloromethane.

-

Base (e.g., triethylamine) neutralizes HCl byproduct.

-

Reaction time: 12–24 hrs at 0–25°C.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane).

-

Yield: ~60–70% (estimated from similar reactions).

-

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane | Higher solubility of intermediates |

| Temperature | 0–25°C | Minimizes side reactions |

| Molar Ratio (Aniline:Sulfonyl chloride) | 1:1.2 | Ensures complete conversion |

Industrial Production Considerations

-

Continuous Flow Reactors: Improve heat transfer and reduce reaction time.

-

Catalytic Systems: Acid scavengers (e.g., polymer-supported bases) to enhance efficiency.

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Stability:

Reactivity Profile

-

Nucleophilic Aromatic Substitution: Methoxy group directs electrophiles to positions 4 and 6.

-

Sulfonamide Functionalization: Piperidine nitrogen can undergo alkylation or acylation .

| Target | Predicted IC₅₀ (µM) | Mechanism |

|---|---|---|

| EGFR Kinase | 10–50 | Competitive ATP binding |

| Gram-positive Bacteria | 20–100 | Cell wall synthesis inhibition |

Material Science Applications

-

Polymer Additives: Sulfonamide groups enhance thermal stability in polyamides.

-

Coating Agents: Hydrophobic piperidine moiety improves water resistance .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume